JWH 369

CB1 Receptor Binding Affinity Structure-Activity Relationship Naphthoylpyrrole SAR

JWH 369 (CAS 914458-27-8) is a synthetic cannabinoid belonging to the naphthoylpyrrole chemical class, first synthesized in 2006 by Huffman and colleagues. Its systematic IUPAC designation is [5-(2-chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone, with the molecular formula C26H24ClNO and a calculated molecular weight of 401.928 Da.

Molecular Formula C26H24ClNO
Molecular Weight 401.9 g/mol
CAS No. 914458-27-8
Cat. No. B117963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH 369
CAS914458-27-8
Synonyms[5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone
Molecular FormulaC26H24ClNO
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C=C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C26H24ClNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3
InChIKeySUELCWQJMQQCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JWH 369: A Naphthoylpyrrole Synthetic Cannabinoid with Defined CB1 and CB2 Affinity Parameters


JWH 369 (CAS 914458-27-8) is a synthetic cannabinoid belonging to the naphthoylpyrrole chemical class, first synthesized in 2006 by Huffman and colleagues [1]. Its systematic IUPAC designation is [5-(2-chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone, with the molecular formula C26H24ClNO and a calculated molecular weight of 401.928 Da . As a research compound, JWH 369 serves as a ligand for the cannabinoid receptor system, exhibiting potent binding affinity for both central CB1 and peripheral CB2 receptors, with a slight selectivity towards the CB2 subtype [1].

JWH 369 Procurement: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the naphthoylpyrrole series, minor structural modifications yield substantial quantitative differences in receptor binding affinity and subtype selectivity [1]. For instance, JWH 369 (2-chlorophenyl) displays a distinct affinity profile compared to its close structural analog JWH 370 (2-methylphenyl), as well as other aryl-substituted variants such as JWH 307 (2-fluorophenyl) and JWH 368 (3-fluorophenyl) [1][2]. Furthermore, its solubility parameters, predicted from its unique molecular structure and logP value (calculated logP = 7.91), directly influence its experimental utility in in vitro assays and analytical method development . Assuming functional or handling equivalence between JWH 369 and any other JWH compound without verifying the specific quantitative data presented below introduces significant risk of experimental irreproducibility.

JWH 369 Quantitative Evidence: Direct Comparator Data for Scientific Selection


JWH 369 vs. JWH 030: Quantified Affinity Enhancement via Aryl Substitution

JWH 369 exhibits an 11-fold enhancement in CB1 receptor binding affinity compared to the unsubstituted parent compound JWH 030. This gain is attributed to the introduction of a 2-chlorophenyl group at the pyrrole 2-position, which facilitates stronger aromatic stacking interactions within the CB1 receptor binding pocket [1].

CB1 Receptor Binding Affinity Structure-Activity Relationship Naphthoylpyrrole SAR

JWH 369 vs. JWH 370: Impact of Halogen vs. Methyl Substitution on CB1/CB2 Affinity

Despite differing by only a single atom (chlorine in JWH 369 vs. a methyl group in JWH 370), these two analogs display a measurable difference in their CB1/CB2 affinity profiles. JWH 369 shows a slight selectivity for CB2 (CB1/CB2 ratio = 1.5), whereas JWH 370 exhibits near-equivalent affinity for both receptors [1]. This distinction is critical for studies aimed at dissecting CB1- versus CB2-mediated signaling.

CB2 Receptor Binding Affinity Halogen Bonding Ligand Selectivity

JWH 369 vs. JWH 307: Chloro vs. Fluoro Substitution Alters CB2 Subtype Preference

JWH 369 (2-chlorophenyl) and JWH 307 (2-fluorophenyl) exhibit similar high-affinity binding at CB1 (Ki of 7.9 nM vs. 7.7 nM, respectively), but diverge significantly in their CB2 affinity. JWH 369 binds to CB2 with a Ki of 5.2 nM, while JWH 307 displays a Ki of 3.3 nM [1]. Consequently, JWH 307 is more strongly CB2-preferring (CB1/CB2 ratio = 2.3) than JWH 369 (CB1/CB2 ratio = 1.5).

CB2 Selectivity Halogen Effects Pharmacophore Modeling

JWH 369 vs. JWH 368: Positional Isomerism Drives 2-Fold Difference in Affinity

JWH 369 (2-chlorophenyl) and JWH 368 (3-fluorophenyl) represent distinct substitution patterns on the phenyl ring. This positional variation results in a 2.0-fold difference in CB1 affinity and a 1.8-fold difference in CB2 affinity, with JWH 369 exhibiting the higher potency at both receptors [1].

Positional Isomers Fluorine Substitution Receptor Binding Kinetics

JWH 369 vs. JWH 146: Affinity-Driven Selection for In Vitro Potency Requirements

JWH 146, which features an N-heptyl chain instead of the N-pentyl chain present in JWH 369, shows significantly lower affinity for both CB1 and CB2 receptors. Specifically, JWH 369 binds to CB1 with a Ki of 7.9 nM, whereas JWH 146 exhibits a Ki of 21 nM [1]. This 2.7-fold difference in CB1 affinity translates to a substantial variation in the concentration required for receptor engagement in vitro.

CB1 Affinity Alkyl Chain Length Potency Tuning

JWH 369 vs. In-Class Naphthoylpyrroles: Solubility Profile Dictates Solvent System Choice

JWH 369 exhibits distinct solubility characteristics in common organic solvents, which are crucial for preparing stock solutions for in vitro assays. The compound's solubility is reported as 20 mg/mL in DMF, 14 mg/mL in DMSO, and 30 mg/mL in ethanol . These values are specific to JWH 369's physicochemical properties (calculated logP = 7.91) and are not necessarily transferable to other naphthoylpyrroles.

Solubility Formulation Analytical Method Development

JWH 369: Defined Scenarios for Research and Analytical Procurement


High-Throughput Screening for Balanced CB1/CB2 Agonists

Based on its balanced, high-affinity binding profile for both CB1 (Ki = 7.9 nM) and CB2 (Ki = 5.2 nM) receptors, JWH 369 is an ideal reference ligand for primary screening campaigns aimed at identifying novel compounds with dual CB1/CB2 agonism. Its potency and selectivity profile allows for efficient discrimination of hits that display similar balanced activity versus those with marked subtype bias [1].

Mechanistic Studies of Aromatic Stacking in CB1 Receptor Binding

The 11-fold affinity gain of JWH 369 over the unsubstituted JWH 030 provides a robust quantitative framework for investigating the role of π-π stacking interactions in CB1 receptor binding. JWH 369's 2-chlorophenyl substituent serves as a strong aromatic partner, making it a valuable probe for molecular modeling, X-ray crystallography, or cryo-EM studies aimed at elucidating ligand-receptor binding determinants [1].

Analytical Reference Standard for Forensic Toxicology Method Development

As a member of the naphthoylpyrrole class of synthetic cannabinoids, JWH 369's distinct mass spectral fragmentation pattern (C26H24ClNO; exact mass 401.1546 Da) and chromatographic properties make it a necessary reference standard for developing and validating GC-MS or LC-MS/MS methods. Its inclusion in analytical panels ensures the unambiguous identification and quantification of this specific compound in seized materials or biological matrices, distinct from its close analogs .

Pharmacological Dissection of CB1- vs. CB2-Mediated Signaling in Immune Cells

Given its slight CB2 selectivity (CB1/CB2 ratio = 1.5), JWH 369 can be employed in conjunction with a highly CB1-selective antagonist (e.g., rimonabant) or a CB2-selective antagonist (e.g., SR144528) to isolate the contribution of each receptor subtype in mixed cell populations, such as peripheral blood mononuclear cells (PBMCs) or microglial cells. Its affinity values allow for the calculation of receptor occupancy at defined concentrations, enabling a more rigorous interpretation of functional outcomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for JWH 369

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.